molecular formula C24H22ClNO6 B5351022 methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B5351022
M. Wt: 455.9 g/mol
InChI Key: UUAHJFWYUQWONV-XUTLUUPISA-N
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Description

Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a chlorobenzoyl group, and an oxolan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multiple steps. One common method involves the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and 4-aminobenzoic acid ethyl ester in glacial acetic acid . This reaction yields ethyl 4-[5-aryl-3-hydroxy-2-oxo-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoates, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium complexes for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-yl]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.

Properties

IUPAC Name

methyl 4-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-4,5-dioxo-1-(oxolan-2-ylmethyl)pyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h4-11,18,20,27H,2-3,12-13H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAHJFWYUQWONV-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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